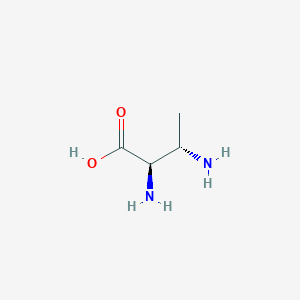

(2R,3S)-2,3-Diaminobutanoic acid

Description

Significance of Vicinal Diamino Acids in Academic Research

Vicinal diamino acids, which possess amino groups on adjacent carbon atoms, are privileged structural motifs in organic and medicinal chemistry. researchgate.netrsc.org Their presence in a molecule can confer unique conformational constraints and the ability to coordinate with metal ions. These characteristics make them valuable building blocks in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides, as well as in the development of novel catalysts and biologically active molecules. researchgate.netnih.gov The vicinal diamine functionality is a key component in a variety of natural products and pharmaceutical agents, driving continuous interest in their synthesis and application. researchgate.netnih.gov

Stereochemical Considerations in α,β-Diamino Acid Chemistry

The presence of two adjacent chiral centers in α,β-diamino acids like 2,3-diaminobutanoic acid gives rise to multiple stereoisomers. libretexts.org Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that dictates the biological activity and physical properties of these molecules. uoanbar.edu.iq

2,3-Diaminobutanoic acid (DAB) can exist as four distinct stereoisomers, which are pairs of enantiomers and diastereomers. libretexts.orgnih.gov A molecule with 'n' chiral centers can have up to 2^n stereoisomers. libretexts.orglibretexts.org For 2,3-diaminobutanoic acid with two chiral centers, there are 2^2 = 4 possible stereoisomers: (2R,3S), (2S,3R), (2S,3S), and (2R,3R). libretexts.org

The different stereoisomers of 2,3-diaminobutanoic acid have been the focus of various research efforts. For instance, the practical and highly enantioselective synthesis of all four N,N'-protected DAB stereoisomers has been a significant achievement in organic chemistry. nih.gov These protected forms are crucial for their incorporation into peptides and other complex molecules. wikipedia.org

| Stereoisomer | CAS Number | IUPAC Name |

| (2R,3S)-2,3-Diaminobutanoic acid | 84122-94-1 | This compound |

| (2S,3R)-2,3-Diaminobutanoic acid | 25023-80-7 | (2S,3R)-2,3-diaminobutanoic acid |

| (2S,3S)-2,3-Diaminobutanoic acid | 80999-51-5 | (2S,3S)-2,3-diaminobutanoic acid |

| (2R,3R)-2,3-Diaminobutanoic acid | Not Available | (2R,3R)-2,3-diaminobutanoic acid |

Data sourced from PubChem and other chemical databases. nih.govnih.govnih.gov

The (2R,3S) stereoisomer of 2,3-diaminobutanoic acid, also known as the syn isomer, has been a subject of specific synthetic and research interest. rsc.org Asymmetric synthesis routes have been developed to produce this isomer with high diastereomeric and enantiomeric purity. rsc.org These synthetic methods are crucial for obtaining stereochemically pure samples for further investigation and application.

Current research often involves the development of efficient synthetic pathways to access this particular stereoisomer. For example, one approach involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by a series of chemical transformations to yield the desired (2R,3S) product. rsc.org Such synthetic endeavors are vital for making this and other stereoisomers readily available for broader research applications.

Historical Development of Research on Diaminobutanoic Acid Stereoisomers

The study of diaminobutanoic acid isomers is intertwined with the broader history of amino acid chemistry and the development of stereoselective synthesis methods. The recognition of the importance of stereochemistry in biological systems spurred chemists to develop methods for the controlled synthesis of specific stereoisomers. libretexts.orglibretexts.orgbookdown.org

Early research often focused on the isolation and characterization of naturally occurring amino acids. However, the discovery of non-proteinogenic amino acids with interesting biological properties led to a surge in research aimed at their synthesis. The development of techniques like asymmetric catalysis has been instrumental in allowing chemists to selectively synthesize a desired stereoisomer of a molecule like 2,3-diaminobutanoic acid. rsc.org The ability to produce specific stereoisomers has been critical for understanding their unique roles in biological processes and for their potential use in various applications. nih.gov

Structure

3D Structure

Properties

CAS No. |

84122-94-1 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2R,3S)-2,3-diaminobutanoic acid |

InChI |

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m0/s1 |

InChI Key |

SXGMVGOVILIERA-STHAYSLISA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)N |

Canonical SMILES |

CC(C(C(=O)O)N)N |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 2r,3s 2,3 Diaminobutanoic Acid

Asymmetric Synthetic Routes to (2R,3S)-2,3-Diaminobutanoic Acid

The asymmetric synthesis of this compound, which contains two contiguous stereocenters, requires methodologies that offer high levels of both diastereoselectivity and enantioselectivity. rsc.org A variety of strategies have been developed to meet this challenge, ranging from conjugate additions and sigmatropic rearrangements to organocatalytic and transition-metal-catalyzed reactions.

Strategies Employing Conjugate Addition and Amination Protocols

A powerful strategy for the construction of α,β-diamino acids involves the sequential formation of C-N bonds. This is often achieved through a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by the amination of the resulting enolate.

A notable asymmetric synthesis of syn-(2R,3S)-2,3-diaminobutanoic acid employs the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester. rsc.orgnih.gov This approach has been recognized as a robust and reliable method for preparing β-amino acid derivatives due to its high diastereoselectivity and broad substrate scope. orgsyn.org

In a specific application, the synthesis of the syn-(2R,3S) isomer was achieved through the functional group manipulation of an anti-2-hydroxy-3-aminobutanoate derivative. rsc.org The initial key step involved the conjugate addition of lithium N-benzyl-N-(α-methylbenzyl)amide to tert-butyl crotonate. This was followed by an in situ electrophilic amination of the resulting lithium enolate with 2,4,6-triisopropylbenzenesulfonyl azide (B81097) (trisyl azide). rsc.orgnih.gov The protocol involved an azide inversion step on a related hydroxy precursor to establish the correct syn stereochemistry. Subsequent deprotection steps, including Staudinger reduction of the azide and hydrolysis of the ester, furnished the target syn-(2R,3S)-diaminobutanoic acid with high diastereomeric and enantiomeric excess (98% de and 98% ee). rsc.org

The stereochemical outcome of the conjugate addition is generally predictable, relying on a well-defined transition state model. orgsyn.org This methodology has been expanded to include a wide variety of enantiopure lithium amides and electrophiles, allowing for the synthesis of a diverse range of α-functionalized β-amino acid derivatives. orgsyn.orgorgsyn.org

Table 1: Asymmetric Synthesis of (2R,3S)-DAB via Lithium Amide Conjugate Addition

| Key Step | Reagents | Stereochemical Outcome | Ref |

| Conjugate Addition | Homochiral lithium N-benzyl-N-(α-methylbenzyl)amide, tert-butyl crotonate | Forms Cβ-N bond with high diastereoselectivity | rsc.orgnih.gov |

| Amination | Trisyl azide | Introduces Nα via electrophilic amination of the enolate | rsc.orgnih.gov |

| Stereochemical Inversion | Azide inversion of a 2-hydroxy precursor | Establishes the syn-(2R,3S) configuration | rsc.org |

| Final Product | syn-(2R,3S)-2,3-Diaminobutanoic acid | 98% de, 98% ee | rsc.org |

Electrophilic amination is a fundamental process for forming a carbon-nitrogen bond where a carbanion nucleophile attacks an electrophilic nitrogen source. wikipedia.org This strategy is integral to the synthesis of α,β-diamino acids, often by trapping an enolate intermediate generated after a conjugate addition.

Reagents for electrophilic amination are characterized by a nitrogen atom attached to an electron-withdrawing group. wikipedia.org Azo compounds and sulfonylhydroxylamines are common examples. wikipedia.org In the context of α,β-diamino acid synthesis, chiral oxazolidinones can be used to induce enantioselectivity in reactions with azo compounds. wikipedia.org

The use of trisyl azide, as mentioned previously, is a key example of an electrophilic amination step that follows the conjugate addition of a lithium amide. rsc.orgnih.gov The reaction between the lithium enolate and the azide reagent introduces the second nitrogen functionality at the α-position. Another approach involves the electrophilic amination of chiral enamines or enolates derived from pyrimidinones (B12756618) to synthesize α,β-diaminopropanoic acid derivatives. acs.org The development of hydroxylamine-derived reagents has also expanded the scope of electrophilic amination, allowing for the direct introduction of unprotected amino groups, which improves step- and atom-economy. rsc.org

Stereocontrolled Routes via [3.3] Sigmatropic Rearrangement

The acs.orgacs.org sigmatropic rearrangement is a powerful and stereocontrolled method for organic synthesis, enabling the reorganization of a molecular framework with high fidelity. nih.gov This pericyclic reaction has been effectively applied to the synthesis of vicinal diamines, including this compound. acs.orgacs.orgnih.gov

A specific route to syn-(2R,3S)-2,3-diaminobutanoic acid starts from L-lactic acid methyl ester. acs.orgacs.org The key transformation is a acs.orgacs.org sigmatropic rearrangement of a syn-allyl cyanate. This rearrangement proceeds through a concerted, chair-like transition state, which facilitates a high degree of rsc.orgacs.org-chirality transfer from two stereogenic centers bearing oxygen to form two new C-N bonds with defined stereochemistry. acs.orgacs.org The synthesis involves the stereoselective construction of a syn-1,2-diol, which is then converted to the corresponding allyl cyanate. The sigmatropic rearrangement furnishes an allyl vicinal diamine derivative. The final step is the oxidative cleavage of the alkene moiety to yield the desired syn-(2R,3S)-2,3-diaminobutanoic acid. acs.orgacs.org

A related and widely utilized acs.orgacs.org sigmatropic rearrangement is the Overman rearrangement, which converts allylic alcohols into allylic amines via an allylic trichloroacetimidate (B1259523) intermediate. wikipedia.orgorganic-chemistry.org This reaction is known for its diastereoselectivity and can be catalyzed by transition metals like palladium(II) or mercury(II). wikipedia.orgyoutube.com It serves as a general method for the 1,3-transposition of alcohol and amine functionalities and has been applied in the synthesis of various amino acids and nitrogen-containing natural products. organic-chemistry.orgnih.gov

Table 2: Synthesis of (2R,3S)-DAB via [3.3] Sigmatropic Rearrangement

| Starting Material | Key Step | Intermediate | Final Step | Ref |

| L-Lactic acid methyl ester | [3.3] Sigmatropic rearrangement of an allyl cyanate | Allyl syn vicinal diamine derivative | Oxidative cleavage of alkene | acs.orgacs.orgnih.gov |

Proline-Catalyzed α-Hydrazination for Diastereoselective Synthesis of 2,3-Diaminobutanoic Acid Derivatives

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for a variety of transformations. One such application is the α-hydrazination of aldehydes, which provides a route to chiral α-amino acids and their derivatives.

A reagent-controlled diastereoselective synthesis of (2S,3R)- and (2R,3R)-2,3-diaminobutanoic acid derivatives has been developed using a proline-catalyzed α-hydrazination reaction. acs.org This method demonstrates how organocatalysis can be used to control the stereochemistry at the α-carbon. The resulting hydrazino adducts can be further elaborated to afford the desired diaminobutanoic acid derivatives. While this specific report details the synthesis of other diastereomers, the underlying principle of proline-catalyzed α-functionalization is a significant strategy in the synthesis of complex amino acids.

Other Catalytic Asymmetric Approaches for α,β-Diamino Acid Derivatives

Several other catalytic asymmetric methods have been developed for the synthesis of α,β-diamino acids, providing access to various stereoisomers, including the syn-(2R,3S) configuration.

The asymmetric Mannich reaction is a particularly potent method for creating α,β-diamino acid derivatives with excellent stereocontrol. rsc.org This reaction can be catalyzed by either organometallic complexes or purely organic catalysts. rsc.org A practical, large-scale synthesis of syn-(2R,3S)-α,β-diamino acids was developed using an asymmetric Mannich-type reaction between N-tosyl imines and a chiral Ni(II) complex of glycine (B1666218). nih.gov The reaction, catalyzed by triethylamine, proceeds with high stereoselectivity, and the desired amino acid is obtained after acidic workup. nih.gov More recently, engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes have been shown to catalyze stereoselective Mannich-type reactions to produce unprotected α,β-diamino acids. nih.govescholarship.org

Another efficient strategy is the rhodium-catalyzed asymmetric hydrogenation . An expedient synthesis of all four stereoisomers of N,N'-protected 2,3-diaminobutanoic acid was achieved using the asymmetric hydrogenation of isomeric enamides catalyzed by a Rh(I)-phosphine complex. nih.gov This method provides high enantioselectivity and allows for access to each specific stereoisomer by selecting the appropriate starting enamide isomer and catalyst enantiomer. escholarship.org

Tandem organocatalysis offers a novel approach to chiral anti-α,β-diamino acid derivatives. nih.govacs.org This strategy uses a chiral phosphoric acid to catalyze the chemo-, regio-, and stereoselective addition of a hydroxylamine (B1172632) to an alkylideneoxazolone, while a phosphine (B1218219) catalyst promotes the isomerization of the less reactive Z-isomer of the starting material to the more reactive E-isomer. nih.govacs.org

Table 3: Overview of Other Catalytic Asymmetric Approaches

| Method | Catalyst/Key Reagent | Product Stereochemistry | Ref |

| Asymmetric Mannich Reaction | Chiral Ni(II) complex of glycine / Et3N | syn-(2R,3S) | nih.gov |

| Asymmetric Hydrogenation | Rh(I)-phosphine complex | All four stereoisomers accessible | nih.gov |

| Tandem Organocatalysis | Chiral phosphoric acid / phosphine | anti | nih.govacs.org |

Orthogonal Protecting Group Strategies in this compound Synthesis

The presence of two amino groups and a carboxylic acid in this compound requires a careful selection of protecting groups to achieve regioselective modifications. Orthogonal protecting group strategies are paramount, enabling the selective deprotection of one functional group while others remain intact. This allows for a stepwise and controlled construction of complex molecules.

In a notable asymmetric synthesis of syn-(2R,3S)-diaminobutanoic acid, a multi-step protocol involving strategic protection and deprotection was employed. nih.gov The synthesis utilized a tert-butyl ester to protect the carboxylic acid and a Boc (tert-butoxycarbonyl) group to protect one of the amino functionalities. The other amino group was part of a more complex chiral auxiliary, N-benzyl-N-alpha-methylbenzylamine, which also served to direct the stereochemistry of the reaction. The asymmetric synthesis of the diastereomeric syn-(2R,3S)-diaminobutanoic acid, with high diastereomeric and enantiomeric excess (98% de and 98% ee), was achieved through the functional group manipulation of tert-butyl anti-(2S,3S,alphaS)-2-hydroxy-3-N-benzyl-N-alpha-methylbenzylaminobutanoate. nih.gov This process involved an azide inversion of tert-butyl (2S,3S)-2-mesyloxy-3-N-Boc-butanoate, followed by subsequent deprotection steps. nih.gov The selective removal of these protecting groups is crucial. For instance, the Boc group is typically removed under acidic conditions, while the benzyl-type protections can be cleaved via hydrogenolysis. The tert-butyl ester is also acid-labile, but conditions can often be fine-tuned to achieve selectivity.

A summary of commonly employed orthogonal protecting groups in the context of diaminobutanoic acid synthesis is presented below:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Carboxylic Acid | tert-Butyl ester | OtBu | Acidic conditions (e.g., TFA) |

| Carboxylic Acid | Benzyl ester | OBn | Hydrogenolysis (e.g., H₂, Pd/C) |

Derivatization Reactions for Expanding Synthetic Utility

Once synthesized and appropriately protected, this compound can be further derivatized to expand its utility as a building block in more complex molecular architectures.

Azide Chemistry for Facile Functionalization and "Click" Conjugation

The introduction of an azide group into the diaminobutanoic acid scaffold provides a versatile handle for a variety of chemical transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), allows for the efficient and regioselective formation of a stable triazole ring by reacting an azide with a terminal alkyne. wikipedia.orgnih.gov

In the synthesis of this compound, an azide group can be introduced via nucleophilic substitution, for example, by an "azide inversion" reaction on a suitable leaving group like a mesylate. nih.gov This not only installs the azide but also inverts the stereochemistry at that center, providing a powerful tool for accessing different diastereomers. For instance, a hydroxyl group can be converted to a mesylate and then displaced by an azide. nih.gov The resulting azido-diaminobutanoic acid derivative is a powerful building block. The azide can then be either reduced to an amine (e.g., via Staudinger reduction or hydrogenation) to yield the final diaminobutanoic acid, or it can be used in a click reaction to conjugate the amino acid to other molecules containing an alkyne group. nih.govwikipedia.org This is particularly useful for creating peptide-drug conjugates, labeling biomolecules, or synthesizing peptidomimetics.

The general scheme for a CuAAC reaction is as follows:

R¹-N₃ + R²-C≡CH → (in the presence of a Cu(I) catalyst) → R¹-triazole-R²

This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal ligation strategy. nih.gov

Synthesis of Triamino Acid Building Blocks Incorporating Diaminobutanoic Acid

This compound can serve as a scaffold for the synthesis of more complex amino acids, such as triamino acids. These building blocks are valuable for constructing peptides with enhanced properties, such as increased charge and modified lipophilicity.

A common method to achieve this is through reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of one of the amino groups of a protected diaminobutanoic acid derivative with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a secondary amine. By using an amino-aldehyde, a third amino group can be introduced into the molecule. The choice of reducing agent is critical to ensure that the imine is reduced in preference to the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. masterorganicchemistry.com

For example, the side-chain amino group of an Nα-Boc-protected diaminobutanoic acid can be reacted with an N-Fmoc-protected amino-aldehyde. The resulting secondary amine can then be protected, for instance with another Boc group, to yield a fully protected triamino acid building block ready for use in solid-phase peptide synthesis. wikipedia.org This strategy allows for the creation of a library of triamino acids with varying side-chain lengths and properties by simply changing the aldehyde used in the reductive amination step.

Below is a table summarizing a typical reductive amination reaction to form a triamino acid:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| Nα-Boc-(2R,3S)-2,3-diaminobutanoic acid | N-Fmoc-amino-aldehyde | NaBH₃CN | Methanol with 1% Acetic Acid | Nα-Boc, Nβ-(N-Fmoc-aminoethyl)-(2R,3S)-2,3-diaminobutanoic acid |

Biosynthetic Pathways and Natural Occurrence of Diaminobutanoic Acid Stereoisomers

Natural Sources and Isolation of Diaminobutanoic Acid Isomers

The journey to understand (2R,3S)-2,3-diaminobutanoic acid begins with its discovery in diverse and often extreme environments, from the far reaches of space to the intricate biology of terrestrial organisms.

Presence in Extraterrestrial Samples: The Murchison Meteorite

The Murchison meteorite, a carbonaceous chondrite that fell in Australia in 1969, has been a treasure trove for scientists studying the origins of life. Analysis of this extraterrestrial object has revealed the presence of a diverse suite of organic molecules, including a variety of amino acids. Among these are several diaminomonocarboxylic acids, including 2,3-diaminobutanoic acid. nih.govresearchgate.net

Crucially, the chiral diamino acids identified in the Murchison meteorite, including 2,3-diaminobutanoic acid, have been found to be racemic, meaning they exist as an equal mixture of their two enantiomers. nih.govresearchgate.net This racemic nature is a key indicator of their extraterrestrial and abiotic origin, as biological processes on Earth typically produce only one specific stereoisomer of a chiral molecule. The presence of this compound as part of this racemic mixture in the Murchison meteorite suggests its formation through non-biological chemical processes in the interstellar medium or within the parent body of the meteorite.

The concentrations of these diamino acids are in the parts-per-billion (ppb) range. nih.govresearchgate.net For instance, without acid hydrolysis, D-2,3-diaminopropanoic acid and L-2,3-diaminopropanoic acid were detected at concentrations of 8.8 ± 2.2 ppb and 8.3 ± 2.1 ppb, respectively. nih.govfda.gov While specific concentrations for the individual enantiomers of 2,3-diaminobutanoic acid are not detailed, their detection underscores the potential for prebiotic chemical evolution to generate a wide array of amino acid structures.

Terrestrial Microbial and Plant Origins

On Earth, the occurrence of this compound appears to be more specific, pointing towards enzymatic control over its synthesis. This stereoisomer has been reported to be present in the plant species Lotus tenuis, a member of the legume family. nih.govnih.gov The presence of a specific stereoisomer in a plant suggests a defined biological role, although the full extent of its function in Lotus tenuis remains an area for further investigation.

While the direct isolation of this compound from microorganisms is not yet widely documented, the biosynthesis of other diaminobutanoic acid isomers in bacteria is known. For example, some bacteria are known to produce the neurotoxin 2,4-diaminobutanoic acid. researchgate.net The existence of biosynthetic pathways for other DABA isomers in the microbial world suggests that microorganisms are a potential, and likely underexplored, source of the (2R,3S) form.

Elucidation of Biosynthetic Pathways for Specific Diaminobutanoic Acid Stereoisomers

The stereospecificity observed in terrestrial diaminobutanoic acids necessitates the involvement of highly precise enzymatic machinery. While the biosynthetic pathway for this compound is not yet fully elucidated, research into the formation of its stereoisomers and related β-amino acids provides critical insights into the potential enzymatic logic at play.

Enzymatic Formation of (2S,3S)-Diaminobutanoic Acid from L-Threonine (e.g., CirR, CirS, CirQ, and CirB)

A significant breakthrough in understanding diaminobutanoic acid biosynthesis has come from the study of the antibiotic cirratiomycin, produced by Streptomyces cirratus. This peptide contains the (2S,3S)-2,3-diaminobutanoic acid building block. Recent research has identified the biosynthetic gene cluster for cirratiomycin and elucidated the enzymatic cascade responsible for the synthesis of (2S,3S)-DABA from the common amino acid L-threonine. acs.org

This pathway involves four key enzymes: CirR, CirS, CirQ, and CirB. acs.org The elucidation of this pathway for the (2S,3S) isomer provides a valuable template for investigating how other stereoisomers, including the (2R,3S) form, might be synthesized in nature. It is plausible that variations of this enzymatic machinery, perhaps involving different stereospecific enzymes, could lead to the production of the other DABA stereoisomers.

Role of Adenylation Domains in Substrate Selectivity (e.g., SulM for l-2,3-diaminopropionate and related diamino acids)

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that synthesize a wide variety of peptide natural products. A key component of NRPS modules is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid substrate. The specificity of the A-domain is a major determinant of the final structure of the peptide product.

The study of the adenylation domain SulM, which is involved in the biosynthesis of the monobactam antibiotic sulfazecin, provides a case in point. The SulM A-domain specifically recognizes and activates L-2,3-diaminopropionate, a related diamino acid. nih.gov This high degree of substrate specificity highlights the ability of adenylation domains to discriminate between closely related molecules, including different stereoisomers. It is therefore highly probable that the incorporation of this compound into any potential natural products would be governed by an adenylation domain with a binding pocket specifically tailored to this stereochemistry.

Mechanisms of β-Amino Acid Incorporation into Natural Products

This compound is a β-amino acid, meaning the amino group is attached to the carbon atom beta to the carboxyl group. The incorporation of β-amino acids into natural products is a fascinating area of biosynthesis that often leads to unique structural and biological properties. There are several known mechanisms for this incorporation:

Direct incorporation by NRPS adenylation domains: As discussed above, specialized A-domains can recognize and activate β-amino acids for incorporation into a growing peptide chain.

Action of aminomutases: These enzymes can catalyze the migration of an amino group from the α-carbon to the β-carbon of an amino acid precursor.

Addition of ammonia (B1221849) to an α,β-unsaturated carboxylate: This reaction, catalyzed by ammonia lyases, can introduce an amino group at the β-position.

Transamination of a β-keto acid: Aminotransferases can transfer an amino group to a β-keto acid to form a β-amino acid.

While the specific mechanism for the incorporation of this compound is yet to be discovered, these established pathways for other β-amino acids provide a roadmap for future research into its biosynthesis. The stereochemistry of the final product would be strictly controlled by the specific enzymes involved in the pathway.

Role of 2r,3s 2,3 Diaminobutanoic Acid and Its Stereoisomers in Natural Product Research

(2R,3S)-2,3-Diaminobutanoic Acid as a Building Block in Complex Natural Products

The structural versatility of this compound allows its integration into various classes of natural products, fundamentally influencing their architecture and function.

Incorporation into Nonribosomal Peptides

This compound and its stereoisomers are frequently incorporated into nonribosomal peptides (NRPs), a class of secondary metabolites synthesized by large, modular enzymes called nonribosomal peptide synthetases (NRPSs). nih.govmdpi.com These enzymes assemble peptides in a production-line fashion, often incorporating non-proteinogenic amino acids to create structurally diverse and biologically active compounds. nih.gov The presence of diaminobutanoic acid residues can introduce unique structural features, such as bends or branching points, which are critical for the peptide's conformation and interaction with biological targets. nih.gov

Contribution to Macrolactam Polyketides and Nucleoside-β-Amino Acid Hybrids

Beyond NRPs, diaminobutanoic acid moieties are integral components of other complex natural products. In macrolactam polyketides, the diaminobutanoic acid unit can act as a linker or participate in the formation of the macrocyclic ring structure. nih.gov Furthermore, it plays a pivotal role in the formation of nucleoside-β-amino acid hybrids. nih.govnih.gov In these molecules, the diaminobutanoic acid serves as a bridge, connecting a nucleoside component to a peptide chain, a structural motif essential for their biological activity. nih.govnih.gov

Specific Natural Products Containing Diaminobutanoic Acid Moieties

The significance of diaminobutanoic acid as a building block is highlighted by its presence in several classes of antibiotics with potent therapeutic properties.

Antibiotics: Friulimicin, Mureidomycins, Pacidamycins, Cirratiomycin

A number of clinically relevant antibiotics feature a diaminobutanoic acid core. Friulimicins, lipopeptide antibiotics produced by Actinoplanes friuliensis, contain a (2S,3R)-diaminobutanoic acid residue. researchgate.netnih.gov Their mode of action involves complexing with lipid carriers in the bacterial cell wall biosynthesis pathway. nih.gov

The pacidamycin family of uridyl peptide antibiotics, which includes mureidomycins, are potent inhibitors of the bacterial enzyme translocase MraY. nih.govnih.govnih.gov These antibiotics share a common structural framework where a (2S,3S)-diaminobutyric acid (DABA) residue links a 3'-deoxyuridine (B14125) moiety to a peptide chain. nih.govnih.gov The biosynthesis of these complex molecules involves a highly dissociated nonribosomal peptide synthetase (NRPS) assembly line. nih.gov

While the specific stereochemistry of the diaminobutanoic acid in cirratiomycin is not detailed in the provided results, its classification among natural products containing this moiety suggests its importance in this structural class.

Structural Significance in Monobactams and β-Lactam Analogues

Diaminobutanoic acid and its structural relative, 2,3-diaminopropionate, are fundamental to the structure of monobactams, a unique class of β-lactam antibiotics. nih.gov The azetidinone (β-lactam) ring, the pharmacophore of these antibiotics, is biosynthetically derived from these diamino acids. nih.govresearchgate.net The N-sulfonated monobactam structure confers stability against certain metallo-β-lactamases, enzymes that inactivate many conventional β-lactam antibiotics. nih.govresearchgate.net Research has focused on synthesizing functionalized diaminopropionates and diaminobutanoates to generate novel monobactam analogues with potentially enhanced antibacterial activity. nih.gov

Application of 2r,3s 2,3 Diaminobutanoic Acid As a Chiral Synthon in Advanced Organic Synthesis

Utilization as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern chemistry, relying on chiral catalysts to produce enantiomerically pure compounds. nih.gov Chiral ligands, which coordinate to a metal center, are fundamental to this process, as they create a chiral environment that dictates the stereochemical outcome of a reaction. mdpi.com Amino acids and their derivatives are frequently employed as precursors for these ligands due to their natural chirality and ready availability. mdpi.com

(2R,3S)-2,3-Diaminobutanoic acid, with its defined stereochemistry, serves as an excellent starting material for the synthesis of novel chiral ligands. The two amino groups can be functionalized to create bidentate or tridentate ligands capable of coordinating with various transition metals like rhodium, palladium, or chromium. nih.govmdpi.com For instance, the vicinal diamine motif can be incorporated into ligand frameworks such as those used in Rh(I)-phosphine-catalyzed asymmetric hydrogenations or as Schiff bases in chromium-catalyzed reactions. nih.govsfu.ca The design of such ligands is crucial for achieving high enantioselectivity in a range of transformations, including C-C bond formations, reductions, and cycloadditions. nih.govnih.gov

The development of chiral auxiliaries represents another key application. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. nih.gov Derivatives of (2R,3S)-2,3-DABA can be designed to function as effective chiral auxiliaries, controlling the facial selectivity of reactions like alkylations, Diels-Alder reactions, and 1,3-dipolar cycloadditions. sfu.ca

| Ligand Type | Description | Potential Catalytic Application | Relevant Metal Center |

|---|---|---|---|

| Schiff Base Ligands | Formed by condensation of the diamine functionality with chiral aldehydes or ketones. Often form tridentate or tetradentate complexes. | Asymmetric Diels-Alder and Hetero-Diels-Alder Reactions | Cr(III), Cu(II) |

| Chiral Phosphine (B1218219) Ligands (e.g., P,P-ligands) | The diamine backbone can be functionalized with diphenylphosphine (B32561) groups to create ligands similar to DIPAMP or DuPhos analogues. | Asymmetric Hydrogenation | Rh(I), Ru(II) |

| N-Sulfonylated Diamine Ligands | The amino groups are sulfonated (e.g., with TsCl) and used to coordinate with a metal catalyst. | Asymmetric Transfer Hydrogenation of Ketones | Ru(II), Rh(III) |

| Oxazoline Ligands | The amino and carboxyl groups can be used to construct chiral bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) type ligands. | Asymmetric Allylic Alkylation, Cyclopropanation | Pd(II), Cu(I) |

Design and Synthesis of Peptidomimetics and Constrained Peptide Scaffolds

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A key strategy in their design is the introduction of conformational constraints, which lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target. mdpi.com this compound is particularly useful in this context, as its incorporation into a peptide chain can induce specific secondary structures, such as β-turns. nih.gov

Diketopiperazines (DKPs) are cyclic dipeptides that serve as rigid scaffolds for presenting diverse functional groups in a defined spatial orientation. nih.gov These scaffolds are prevalent in biologically active natural products and are attractive platforms for drug discovery. nih.gov The synthesis of substituted DKPs often involves the cyclization of a dipeptide precursor.

This compound can be incorporated into DKP scaffolds to create novel, three-dimensional structures. For example, one of its amino groups can participate in the formation of the DKP ring, while the second amino group, located on the side chain, becomes a valuable point for further functionalization. This allows for the attachment of other molecules or peptide fragments using techniques like 'click chemistry' or other chemoselective ligations, creating complex biomolecular conjugates. rsc.org Such DKP scaffolds can be used to assemble inhibitors of protein-protein interactions, for instance, by ligating known binding motifs like the KLVFFA peptide used in Alzheimer's research. rsc.org

The stereochemistry of this compound makes it an ideal building block for creating conformationally constrained peptide mimics. When inserted into a peptide sequence, the syn arrangement of the α- and β-amino groups restricts the local backbone dihedral angles, effectively forcing the peptide chain to adopt a specific turn or loop structure. nih.govnih.gov This is a powerful tool for studying structure-activity relationships, as it allows for the stabilization of a particular bioactive conformation.

This principle has been demonstrated with related diamino acids, such as 2,4-diaminobutyric acid, which has been used to synthesize cyclic dipeptides with 5-membered lactam rings, thereby constraining the peptide backbone. nih.gov Similarly, the vicinal diamine functionality of (2R,3S)-DABA can be used as an anchor point for cyclization, where the side-chain amino group is linked to another part of the peptide, either head-to-tail or via a side-chain-to-side-chain bridge. mdpi.com These constrained peptides often exhibit remarkable biological properties and can serve as probes for exploring receptor interactions. nih.gov

| Scaffold Type | Description | Role of Diamino Acid | Reference Principle |

|---|---|---|---|

| Lactam-Bridged Peptides | An intramolecular amide bond is formed between an amino group and a carboxyl group within the peptide chain. | The side-chain amino group of DABA can form a lactam bridge with a C-terminal carboxyl or a side-chain carboxyl (e.g., from Glu or Asp). | nih.gov |

| Substituted Diketopiperazines (DKPs) | A rigid six-membered cyclic dipeptide scaffold. | One amino group forms the DKP ring; the other serves as an attachment point for functional diversity. | nih.govrsc.org |

| Azabicycloalkanone Mimics | Bicyclic structures that mimic peptide turns with high conformational rigidity. | The diamino acid can be a precursor to form bicyclic lactam structures that mimic β-turns. | nih.govnih.gov |

| Thioether-Bridged Peptides | A stable thioether bond is formed to create a cyclic peptide. | The amino groups can be converted to other functionalities (e.g., haloacetyl groups) to react with cysteine residues for cyclization. | mdpi.com |

Development of Novel Polyfunctional Amino Acid Derivatives for Peptide Synthesis

The successful use of this compound in complex synthesis, particularly in solid-phase peptide synthesis (SPPS), requires the development of derivatives where the different functional groups are selectively protected. nih.gov The presence of two amino groups and one carboxyl group necessitates an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. This allows for precise, stepwise chemical modifications at desired positions. mdpi.com

Several derivatives of α,β-diaminobutyric acid suitable for peptide synthesis have been prepared. researchgate.net These often involve protecting the α-amino group with an Fmoc (base-labile) group, which is standard for SPPS, while the β-amino group is protected with an acid-labile group like Boc (tert-butyloxycarbonyl) or a hydrogenolysis-labile group like Z (benzyloxycarbonyl). mdpi.comresearchgate.net Alternatively, a tosyl (Ts) group can be used for the β-amino protection. researchgate.net The availability of these differentially protected building blocks is critical for incorporating (2R,3S)-DABA into peptides and subsequently using the deprotected β-amino group for cyclization, branching, or conjugation to other molecules. nih.govmdpi.com

| Derivative Name | α-Amino Protection | β-Amino Protection | Carboxyl Protection | Synthetic Utility |

|---|---|---|---|---|

| N(α)-Fmoc-N(β)-Boc-DABA | Fmoc (Base-labile) | Boc (Acid-labile) | Free acid or Ester | Standard for Fmoc-SPPS; allows for side-chain modification on-resin after acid treatment. |

| N(α)-Z-N(β)-Boc-DABA | Z (Hydrogenolysis) | Boc (Acid-labile) | Free acid or Ester | Useful in solution-phase synthesis; allows for selective deprotection of either amino group. |

| N(α)-Fmoc-N(β)-Tosyl-DABA | Fmoc (Base-labile) | Tosyl (Strong acid/reductive) | Free acid or Ester | Provides a very stable protection for the β-amino group during synthesis. |

| N(α)-Boc-N(β)-Fmoc-DABA | Boc (Acid-labile) | Fmoc (Base-labile) | Free acid or Ester | Allows for side-chain modification (e.g., peptide branching) via Fmoc removal while the backbone is Boc-protected. |

Analytical and Characterization Methodologies in the Research of 2r,3s 2,3 Diaminobutanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation of closely related isomers of diaminobutanoic acid. The subtle differences in the spatial arrangement of atoms in these stereoisomers necessitate specialized chromatographic approaches for their effective resolution.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of stereoisomers of amino acids, including diamino acids. nih.gov This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. labmanager.com To achieve chiral separation of amino acids like diaminobutanoic acid, they are typically derivatized with a chiral reagent, or a chiral stationary phase is employed in the GC column. nih.govlabmanager.com For instance, the separation of diaminopimelic acid stereoisomers has been successfully achieved by GC of their trifluoroacetyl 2-propyl esters on a Chirasil-L-Val fused silica (B1680970) column, with detection by selected ion monitoring mass spectrometry (SIM-MS). nih.gov This approach allows for the differentiation of isomers based on their unique fragmentation patterns in the mass spectrometer, even when they co-elute from the GC column. labmanager.com

The use of perfluoroacylation of the amine groups can alter the fragmentation pathways, enabling discrimination between isomers based on unique fragment ions and their relative abundances. ojp.gov While mass spectrometry itself cannot distinguish between enantiomers, the preceding chiral gas chromatography step resolves them, making their combined use highly effective for stereoisomer analysis. labmanager.com

Table 1: GC-MS Parameters for Diamino Acid Stereoisomer Analysis

| Parameter | Description | Reference |

| Derivatization | Trifluoroacetyl 2-propyl esters | nih.gov |

| Column | Chirasil-L-Val fused silica | nih.gov |

| Detection | Selected Ion Monitoring Mass Spectrometry (SIM-MS) | nih.gov |

This table is for illustrative purposes and specific conditions may vary based on the exact application.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of amino acid isomers. mdpi.com For the resolution of enantiomers, which have identical physical and chemical properties in an achiral environment, Chiral HPLC is indispensable. ntu.edu.sg Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. ntu.edu.sgsigmaaldrich.com

Various types of CSPs are employed for amino acid and peptide separations, including those based on cyclodextrins, macrocyclic glycopeptides (like vancomycin (B549263) and teicoplanin), and crown ethers. sigmaaldrich.comsigmaaldrich.com The choice of CSP and mobile phase composition is critical for achieving optimal separation. sigmaaldrich.com For instance, the separation of aminobutyric acid isomers has been accomplished using a C18 column after derivatization with a chiral labeling reagent. nih.gov In some cases, diastereomers can be separated on standard silica gel or reversed-phase HPLC columns. mdpi.com

Table 2: Chiral HPLC in Isomer Resolution

| Technique | Principle | Application | Reference |

| Chiral HPLC | Utilizes a chiral stationary phase to create a chiral environment, allowing for differential interaction with enantiomers. | Separation of enantiomers of various compounds, including amino acids. | ntu.edu.sgsigmaaldrich.com |

| Inclusion Complexing | A mechanism often employed in reversed-phase chiral separations where the analyte forms a complex with the CSP, such as cyclodextrins. | Separation of positional isomers and enantiomers. | sigmaaldrich.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the precise chemical structure of molecules, including the stereochemistry of compounds like (2R,3S)-2,3-diaminobutanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. researchgate.net While standard NMR can distinguish between diastereomers, it cannot differentiate between enantiomers. ntu.edu.sg To overcome this, chiral derivatizing agents (CDAs) are used. These agents are enantiomerically pure and react with the enantiomers in a sample to form diastereomers, which can then be distinguished by NMR due to their different chemical shifts. ntu.edu.sg

For example, ¹H and ¹³C NMR spectra have been used to confirm the synthesis of various diamine monomers and their subsequent polymers. researchgate.net The chemical shifts observed in the NMR spectra provide valuable information about the connectivity and stereochemistry of the molecule.

Table 3: Representative NMR Data for Related Aminobutanoic Acid Structures

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| ¹H NMR (D-2-Aminobutyric acid) | 3.715, 1.900, 0.982 | Suppressed Solvent Peak | chemicalbook.com |

| ¹³C NMR (gamma-Aminobutyric acid) | - | D₂O | |

| ¹³C NMR (Tetracosanoic acid (2S)-2, 3-dihydroxypropyl ester) | 14.35-174.61 | CDCl₃ | researchgate.net |

Note: This table provides examples for related compounds. Specific NMR data for this compound would require experimental determination.

Mass Spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. labmanager.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.net

In the context of diaminobutanoic acid, MS and HRMS are used to confirm the identity of the compound and its derivatives. nih.gov When coupled with a separation technique like GC or HPLC, MS provides a second dimension of analysis, enhancing the confidence in compound identification. labmanager.comnih.gov For instance, after separation of aminobutyric acid isomers by HPLC, LC-MS can be used for their simultaneous identification. nih.gov The fragmentation patterns observed in the mass spectra can help to distinguish between structural isomers. researchgate.net

Table 4: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | PubChem |

| Exact Mass | 118.074227566 Da | PubChem |

| Molecular Formula | C₄H₁₀N₂O₂ | PubChem |

Data obtained from the PubChem entry for this compound (CID 11051624). nih.gov

Computational and Theoretical Studies on 2r,3s 2,3 Diaminobutanoic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis of Peptidomimetics and Related Structures

The incorporation of non-standard amino acids like (2R,3S)-2,3-diaminobutanoic acid into peptides creates peptidomimetics with unique conformational properties. Molecular modeling and conformational analysis are crucial computational tools for understanding how these modifications influence the three-dimensional structure and, consequently, the biological activity of peptides.

While specific molecular dynamics (MD) simulations and detailed conformational analyses for peptidomimetics containing this compound are not extensively documented in publicly available literature, the methodologies for such studies are well-established. These computational techniques are vital for predicting the structural impact of this unique amino acid. For instance, MD simulations can explore the conformational space of a peptide, revealing how the stereochemistry of the diamino acid affects backbone torsion angles and the propensity to form secondary structures like β-turns or helices.

General approaches to the conformational analysis of peptidomimetics often involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational simulations. These methods can elucidate the preferred conformations and the dynamic behavior of these molecules in solution. The development of novel analytical methods, such as peptide conformation distribution (PCD) plots and peptidomimetic analysis (PMA) maps, allows for a quantitative and visual assessment of the structural similarity between a peptidomimetic and its target peptide motif. nih.gov These tools are instrumental in the rational design of new mimetic scaffolds, and their application to peptides incorporating this compound could provide valuable insights into their structural behavior.

Quantum Chemical Calculations for Understanding Stereoselectivity in Chemical Reactions

The synthesis of specific stereoisomers of 2,3-diaminobutanoic acid, including the (2R,3S) form, presents a significant chemical challenge. nih.govresearchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the mechanisms of stereoselective reactions and for rationalizing the observed product distributions.

Recent computational studies on related synthetic methodologies, such as the aza-Henry reaction for the formation of vicinal diamines, have utilized DFT to model the transition states of the reaction. These calculations can provide a rationale for the observed diastereoselectivity by comparing the relative energies of the different transition state structures leading to various stereoisomers. For example, in the context of aza-Henry reactions, transition state geometries computed at the M06-2X/6-31G(d) level of theory have been used to identify the key non-covalent interactions, such as hydrogen bonding, that stabilize one transition state over another, thereby controlling the stereochemical outcome. nih.gov The insights gained from these computational models are invaluable for optimizing reaction conditions to favor the formation of the desired stereoisomer, such as this compound.

The following table illustrates the type of data that can be generated from such computational studies, showing the relative free energies of different transition states.

| Transition State Configuration | Relative Free Energy (kcal/mol) |

| syn-(2S,3R)-TS | 0.0 |

| syn-(2R,3S)-TS | +1.2 |

| anti-(2S,3S)-TS | +0.8 |

| anti-(2R,3R)-TS | +1.5 |

| Data is hypothetical and for illustrative purposes based on findings in related studies. |

Predictive Modeling of Enzyme-Substrate Interactions in Biosynthetic Pathways

Recent breakthroughs have identified the biosynthetic gene cluster for cirratiomycin, a heptapeptide (B1575542) that contains the (2S,3S)-2,3-diaminobutyric acid ((2S,3S)-DABA) moiety. nih.govbohrium.com This discovery has shed light on the enzymatic pathway responsible for the synthesis of this non-proteinogenic amino acid. The biosynthesis of (2S,3S)-DABA has been shown to proceed from the precursor L-threonine and involves a series of four enzymes: CirR, CirS, CirQ, and CirB. nih.gov

This newfound knowledge of the biosynthetic machinery opens the door for predictive modeling of the enzyme-substrate interactions that govern this pathway. Computational techniques such as molecular docking and machine learning can be employed to build models of how these enzymes recognize and process their substrates. nih.gov For example, molecular docking simulations could be used to predict the binding mode of L-threonine within the active site of the initial enzyme in the pathway, likely a dehydrogenase. biotechrep.irbiotechrep.ir Such models can reveal key amino acid residues involved in substrate binding and catalysis.

Machine learning models, trained on data from known enzyme-substrate interactions, offer another avenue for predicting the function of these newly discovered enzymes. nih.gov By analyzing the protein sequences and the chemical structures of the substrates and products, these models can predict the Enzyme Commission (EC) numbers and thus the specific reactions catalyzed by each enzyme in the pathway. The development of such predictive models for the cirratiomycin biosynthetic pathway will not only enhance our understanding of how (2S,3S)-2,3-diaminobutanoic acid is produced in nature but also provide a foundation for future bioengineering efforts to produce this and related compounds.

The table below lists the enzymes identified in the biosynthetic pathway of (2S,3S)-2,3-diaminobutanoic acid, which are prime candidates for predictive modeling studies.

| Enzyme | Proposed Function in (2S,3S)-DABA Biosynthesis |

| CirR | Putative dehydrogenase |

| CirS | Putative aminotransferase |

| CirQ | Putative dehydrogenase |

| CirB | Putative acyl-CoA ligase |

| Based on the findings from the cirratiomycin biosynthetic gene cluster study. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.